

Application Notes and Protocols: 2-Methyl-5-nitrophenol in Azo Dye Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methyl-5-nitrophenol**

Cat. No.: **B1294729**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of **2-Methyl-5-nitrophenol** as a key intermediate in the synthesis of azo dyes. Azo dyes are a significant class of colorants used in various industries, including textiles, printing, and cosmetics. **2-Methyl-5-nitrophenol** serves as a versatile coupling component in azo dye synthesis, primarily due to the activating effect of the hydroxyl group and the influence of the methyl and nitro substituents on the resulting dye's color and properties.^[1]

Introduction

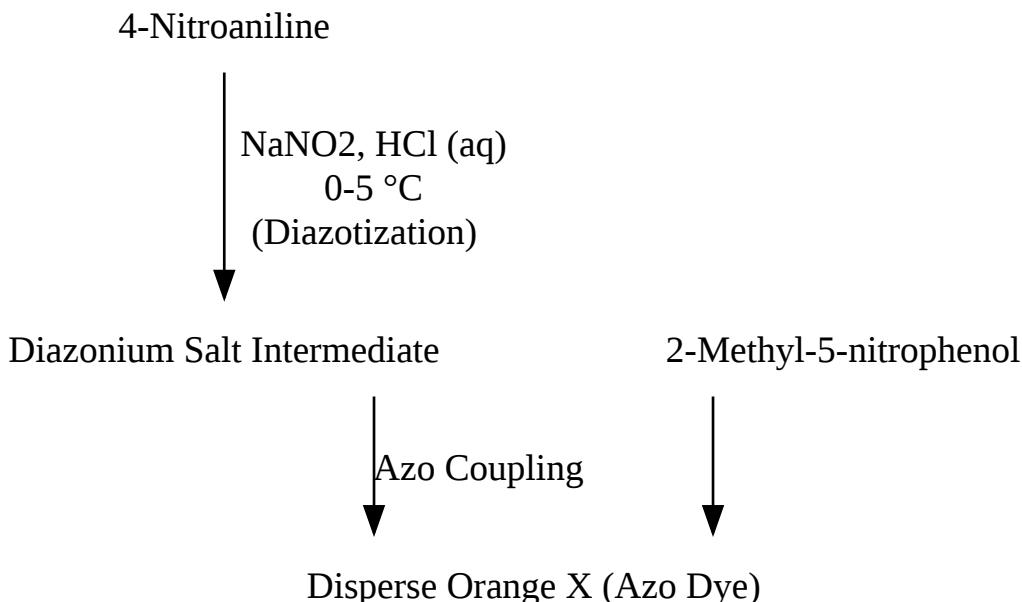
2-Methyl-5-nitrophenol, also known as 5-nitro-o-cresol, is an aromatic compound whose chemical structure is highly conducive to electrophilic aromatic substitution reactions.^[1] In azo dye synthesis, an aromatic primary amine is first converted to a diazonium salt. This highly reactive species then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as **2-Methyl-5-nitrophenol**, to form a stable azo dye. The specific shade and fastness properties of the resulting dye are determined by the chemical structures of both the diazo component (the aromatic amine) and the coupling component (**2-Methyl-5-nitrophenol**).

Key Applications

The primary application of **2-Methyl-5-nitrophenol** in dye synthesis is as a coupling component to produce a variety of yellow, orange, and red shades. It is a precursor for a range

of disperse dyes, which are non-ionic dyes suitable for coloring synthetic fibers like polyester and nylon. Additionally, it is a crucial intermediate in the manufacturing of certain pigments and hair dyes.[2][3]

Chemical and Physical Properties


A summary of the key physical and chemical properties of **2-Methyl-5-nitrophenol** is provided in the table below.

Property	Value
CAS Number	5428-54-6
Molecular Formula	C ₇ H ₇ NO ₃
Molecular Weight	153.14 g/mol
Appearance	Light yellow crystalline solid
Melting Point	111-115 °C
Purity	Typically >99.0%

Synthesis of a Disperse Azo Dye using 2-Methyl-5-nitrophenol

This section outlines the synthesis of a representative disperse azo dye, "Disperse Orange X," using 4-nitroaniline as the diazo component and **2-Methyl-5-nitrophenol** as the coupling component.

Overall Reaction

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of Disperse Orange X.

Experimental Protocol

Materials:

- 4-Nitroaniline
- Sodium Nitrite (NaNO₂)
- Concentrated Hydrochloric Acid (HCl)
- **2-Methyl-5-nitropheno^l**
- Sodium Hydroxide (NaOH)
- Ice
- Deionized Water
- Ethanol

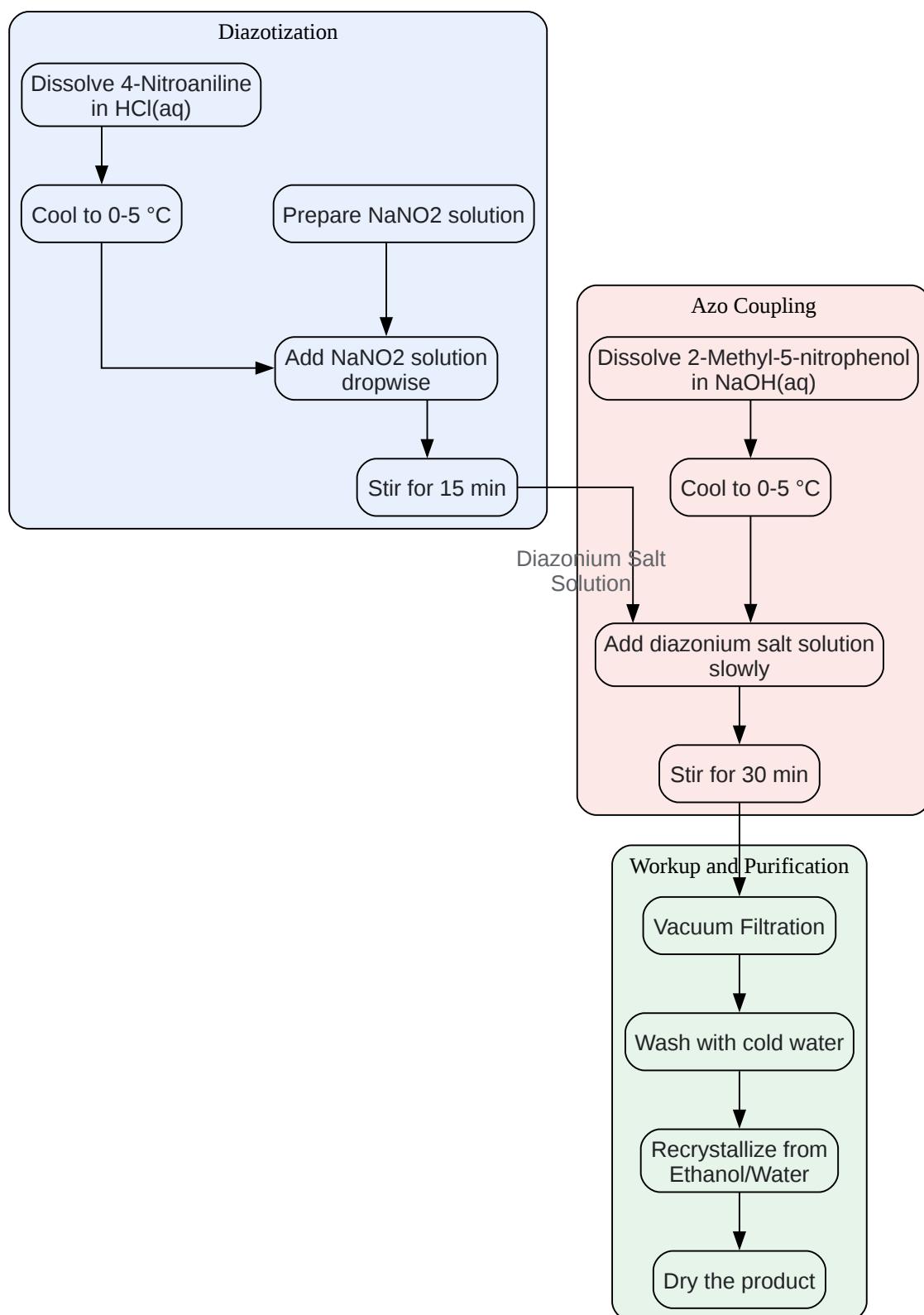
Procedure:**Part 1: Preparation of the Diazonium Salt Solution (Diazo Component)**

- In a 250 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline to a mixture of 5 mL of concentrated hydrochloric acid and 15 mL of deionized water.
- Stir the mixture until the 4-nitroaniline is fully dissolved. You may need to gently warm the mixture and then cool it back down.
- Cool the beaker in an ice-water bath to maintain a temperature between 0 and 5 °C.
- In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold deionized water.
- Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution with continuous and vigorous stirring. Ensure the temperature remains between 0 and 5 °C throughout the addition.
- After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the diazotization reaction is complete.

Part 2: Preparation of the Coupling Component Solution

- In a 400 mL beaker, dissolve 1.53 g (0.01 mol) of **2-Methyl-5-nitrophenol** in 50 mL of a 10% aqueous sodium hydroxide solution.
- Stir until the **2-Methyl-5-nitrophenol** is completely dissolved.
- Cool this solution in a separate ice-water bath to a temperature between 0 and 5 °C.

Part 3: Azo Coupling Reaction


- While maintaining vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the cold coupling component solution from Part 2.
- A brightly colored orange precipitate (the azo dye) should form immediately.

- Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.

Part 4: Isolation and Purification

- Collect the precipitated dye by vacuum filtration using a Büchner funnel.
- Wash the solid product on the filter with several portions of cold deionized water to remove any unreacted salts and other water-soluble impurities.
- Recrystallize the crude product from an ethanol-water mixture to achieve higher purity.
- Dry the purified crystals in a desiccator or a low-temperature oven.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of Disperse Orange X.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of "Disperse Orange X". This data is illustrative and may vary based on experimental conditions.

Parameter	Illustrative Value
Theoretical Yield	Based on 0.01 mol of 2-Methyl-5-nitrophenol
Actual Yield	~2.5 g (This would represent an approximate 85% yield)
Purity (by HPLC)	>98%
Melting Point	210-215 °C (decomposes)
λ_{max} (in Ethanol)	~485 nm
Molar Absorptivity (ϵ)	~25,000 L mol ⁻¹ cm ⁻¹
Appearance	Orange crystalline powder

Spectroscopic Data (Illustrative)

- FT-IR (KBr, cm^{-1}): 3450 (O-H stretch), 3080 (aromatic C-H stretch), 1620 (N=N stretch), 1580, 1470 (aromatic C=C stretch), 1520, 1340 (NO₂ stretch), 1250 (C-O stretch).
- ¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons of both rings and the methyl group protons. The exact chemical shifts would need to be determined experimentally.
- UV-Vis (Ethanol): The λ_{max} at approximately 485 nm is characteristic of the extended π -conjugation system of the azo dye, which is responsible for its orange color.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Aromatic amines and nitro compounds can be toxic and should be handled with care.
- Diazonium salts are unstable and can be explosive when dry. They should be kept in solution and at low temperatures.
- Handle concentrated acids and bases with extreme caution.

By following these protocols and considering the provided data, researchers can effectively utilize **2-Methyl-5-nitrophenol** as a valuable intermediate in the synthesis of novel azo dyes for a wide range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-Methyl-5-nitrophenol in Azo Dye Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294729#2-methyl-5-nitrophenol-as-an-intermediate-in-dye-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com